

Models and Methods for VEGFR-2 Inhibitor Validation

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Compound Focus: Vegfr-2-IN-24

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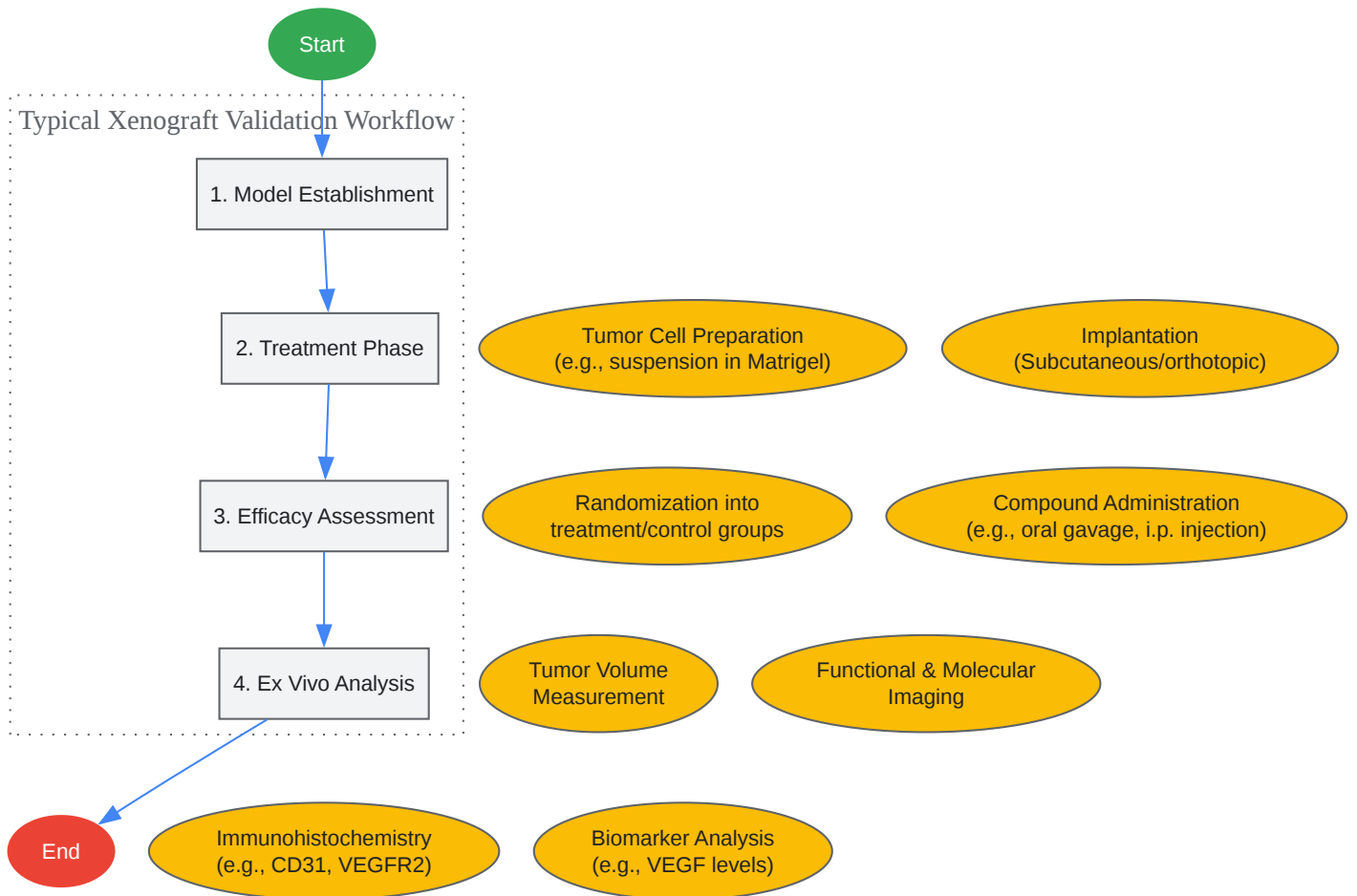
The table below summarizes common in vivo models and readouts from recent studies, which can serve as a reference for the kind of data you might expect for **Vegfr-2-IN-24**.

Tumor Model (Cell Line)	Treatment Agent	Key Efficacy Readouts	Additional Validation Methods
Human glioblastoma (U87MG) and pancreatic adenocarcinoma (MIA PaCa-2) [1]	SRH-DR5-B-iRGD (anti-VEGFR2/DR5)	Tumor growth inhibition; survival prolongation [1]	Multimodal imaging (OA, OCT-MA); IHC for CD31 [1]
Various human tumor xenografts (e.g., colon, melanoma, prostate) [2]	GW654652 (VEGFR2 TKI)	Tumor Growth Inhibition (ED50 calculation) [2]	Correlation with tumor VEGF/VEGFR2 expression levels [2]
NSCLC xenografts (multiple cell lines) [3]	TAVO412 (trisppecific anti-EGFR/cMET/VEGF-A)	Tumor growth inhibition vs. comparators (e.g., amivantamab) [3]	Ex vivo tumor receptor quantification [3]
Melanoma allograft (B16-F10) [4]	Anti-PD-L1/Anti-CTLA-4 immunotherapy	Tumor growth monitoring [4]	Contrast-enhanced ultrasound (CEUS) with VEGFR2-targeted microbubbles [4]

Tumor Model (Cell Line)	Treatment Agent	Key Efficacy Readouts	Additional Validation Methods
Xenograft models (A549, Colo-205) [5]	HB-002.1 (VEGF blocker)	Tumor inhibition rate (up to 90% at 20 mg/kg) [5]	Direct comparison with bevacizumab [5]

Standard In Vivo Validation Protocol

A typical workflow for validating a VEGFR-2 inhibitor in a xenograft model involves several key stages, from model establishment to final analysis. The diagram below outlines this common experimental workflow.



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